2-Isobutoxyethane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-(2-methylpropoxy)ethanesulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-6(2)5-10-3-4-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI Key |
JWPFWEDJECSZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isobutoxyethane 1 Sulfonamide and Analogues
Classical Approaches to Sulfonamide Synthesis Applied to 2-Isobutoxyethane-1-sulfonamide
Traditional methods for creating the sulfonamide bond have been well-established for decades and remain widely used due to their reliability and simplicity.
The most conventional and straightforward method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. ekb.eg This acylation reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. libretexts.org Typically, a base such as triethylamine (B128534) (TEA) or pyridine (B92270) is added to neutralize the HCl byproduct. ekb.eg
For the specific synthesis of this compound, this would involve reacting 2-isobutoxyethane-1-amine with an appropriate alkylsulfonyl chloride. The general reaction is as follows:
RSO₂Cl + H₂N(CH₂)₂OCH₂CH(CH₃)₂ → RSO₂NH(CH₂)₂OCH₂CH(CH₃)₂ + HCl
This method's main drawback is the generation of an amine salt, which can be problematic if the amine is a valuable starting material. libretexts.org However, the use of a two-phase system with an aqueous base can mitigate this issue by regenerating the free amine. libretexts.org
To overcome the limitations and stability issues associated with sulfonyl chlorides, researchers have developed alternative sulfonylating agents. ucl.ac.uk
Pentafluorophenyl (PFP) Sulfonate Esters: These have been established as stable and effective alternatives to sulfonyl chlorides for preparing sulfonamides. ucl.ac.uk
Sulfur Dioxide Surrogates: Gaseous sulfur dioxide can be difficult to handle, leading to the development of stable, solid surrogates. 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a widely used crystalline solid that serves as a source of SO₂ in various reactions, including palladium-catalyzed and copper-catalyzed multicomponent syntheses of sulfonamides. sci-hub.sethieme-connect.comorganic-chemistry.org
Activated Sulfonyl Fluorides: While generally less reactive than sulfonyl chlorides, sulfonyl fluorides can be activated for nucleophilic attack by amines. Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to effectively activate sulfonyl fluorides, enabling the synthesis of a wide range of sulfonamides under mild conditions. thieme-connect.com
In Situ Generation of Sulfonyl Chlorides: A one-pot method involves the oxidation of thiols with N-chlorosuccinimide (NCS) in the presence of a chloride source to generate the sulfonyl chloride in situ, which then immediately reacts with an amine to form the sulfonamide. organic-chemistry.org
Modern and Green Synthetic Strategies for Alkylsulfonamides
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and "green" methods for sulfonamide synthesis, often characterized by milder reaction conditions, higher atom economy, and the avoidance of hazardous reagents.
The development of metal-free catalytic systems is a significant area of green chemistry, avoiding the cost and potential toxicity of transition metals.
Photocatalytic Synthesis: Transition-metal-free photocatalysis has emerged as a powerful tool. One method utilizes an organic dye, such as eosin (B541160) Y, as a photoredox catalyst to facilitate the sulfonylation of phenylhydrazines with thiols in an environmentally friendly MeCN:H₂O solvent system. organic-chemistry.org Another approach employs 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) as a photocatalyst for the S–N coupling of sodium organosulfinates and hydroxamic acids to produce acylsulfonamides under mild conditions. nih.govnih.gov
Iodine-Mediated Oxidative Cleavage: A novel metal-free approach uses an iodine-tert-butyl hydroperoxide (TBHP) system. rsc.org This method promotes the oxidative cleavage of an S–N bond in N-hydroxy sulfonamides, which then react with various amines to form the desired sulfonamides in moderate to good yields. rsc.org
Direct Electrophilic Sulfonamidation: For electron-rich aromatic compounds, a direct and practical synthesis of arylsulfonamides can be achieved using an in-situ generated N-sulfonylamine as the active electrophile under mild, metal-free conditions. rsc.org
| Method | Key Reagents/Catalyst | Key Features | Source |
|---|---|---|---|
| Photoredox Catalysis | Eosin Y or 4CzBN | Uses light energy, green solvents, mild conditions. | organic-chemistry.orgnih.govnih.gov |
| Oxidative S-N Cleavage | Iodine-TBHP System | Metal-free reagents, eco-friendly solvent (2-MeTHF). | rsc.org |
| Electrophilic Sulfonamidation | In situ generated N-sulfonylamine | Direct functionalization of electron-rich aromatics. | rsc.org |
Transition metal catalysis offers powerful and versatile pathways to construct C-N and S-N bonds, enabling the synthesis of complex sulfonamides with high efficiency and functional group tolerance.
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. Methods have been developed for the sulfonamidation of aryl halides and aryl nonaflates. nih.govnih.gov These reactions typically employ a biaryl phosphine (B1218219) ligand, such as t-BuXPhos, with a suitable base. nih.govorganic-chemistry.org This approach allows for the convergent synthesis of sulfonamide analogues by varying both the aryl and sulfonamide components. nih.gov
Nickel-Catalyzed Coupling: Nickel catalysts, which are more earth-abundant and cost-effective than palladium, have been successfully used for C-N bond formation between sulfonamides and aryl halides. princeton.edu Photosensitized nickel catalysis, where light energy is used to promote the reaction, has been shown to be highly efficient. princeton.edu
Copper-Catalyzed Reactions: Copper catalysts are frequently used in multi-component reactions. A notable example is the three-component synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like DABSO. thieme-connect.comacs.org This one-step process provides a direct route to a diverse range of sulfonamides. thieme-connect.com
| Metal Catalyst | Typical Substrates | Key Features | Source |
|---|---|---|---|
| Palladium (Pd) | Aryl Halides, Aryl Nonaflates | High functional group tolerance, versatile for analogue synthesis. | nih.govnih.govorganic-chemistry.org |
| Nickel (Ni) | Aryl Halides | Cost-effective, can be enhanced by photosensitization. | princeton.edu |
| Copper (Cu) | Boronic Acids, Amines, SO₂ Surrogate | Enables efficient one-pot, three-component synthesis. | thieme-connect.comacs.org |
Direct oxidative coupling of thiols and amines represents a highly atom-efficient and step-economic strategy for sulfonamide synthesis, as it uses readily available starting materials without the need for pre-functionalization. rsc.org
Electrochemical Oxidative Coupling: An environmentally benign electrochemical method enables the direct oxidative coupling of thiols and amines. nih.govacs.org The reaction is driven entirely by electricity, requires no sacrificial chemical oxidants or catalysts, and produces hydrogen gas as the only byproduct. nih.gov The mechanism is believed to involve the anodic oxidation of the thiol to a disulfide, which then couples with an aminium radical generated from the amine. rsc.orgacs.org
Chemical Oxidation Systems: Various chemical oxidant systems can achieve this transformation. A mild and practical method utilizes a DMSO/HBr system, where DMSO acts as the terminal oxidant and HBr serves as a redox mediator. nih.gov This protocol is versatile for creating various sulfonyl derivatives. nih.gov
Aerobic Oxidative Coupling: Sustainable methods using molecular oxygen from the air as the ultimate oxidant have been developed. One such system employs cobalt nanoparticles supported on N-doped carbon as a heterogeneous catalyst for the aerobic oxidative S–N coupling of thiols and amines to selectively form sulfenamides, which can be further oxidized to sulfonamides. rsc.org
Environmentally Benign Reaction Conditions
In recent years, the principles of green chemistry have guided the development of synthetic methodologies to minimize environmental impact. For the synthesis of sulfonamides like this compound, several environmentally benign strategies can be employed.
Aqueous Media: Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The synthesis of sulfonamides in aqueous media has been demonstrated to be a facile and environmentally friendly approach. beilstein-journals.orgcbijournal.com This method typically involves the reaction of an amine with a sulfonyl chloride. A key challenge in aqueous sulfonylation is the competing hydrolysis of the sulfonyl chloride. To mitigate this, dynamic pH control is often employed. By maintaining the pH in a specific range, typically between 8 and 9, the nucleophilic attack of the amine is favored over hydrolysis, leading to good yields of the desired sulfonamide. cbijournal.com The use of an inorganic base, such as sodium carbonate, can help maintain the optimal pH. acs.org A significant advantage of this method is the straightforward product isolation, which often only requires filtration after acidification of the reaction mixture. beilstein-journals.orgcbijournal.com
Solvent-Free Conditions: Eliminating organic solvents entirely represents a significant step towards a greener synthesis. Two prominent solvent-free methods for sulfonamide synthesis are mechanochemistry and microwave-assisted synthesis.
Mechanosynthesis: This technique involves the use of mechanical force, typically through ball milling, to induce chemical reactions in the solid state. Solvent-free mechanochemical approaches have been successfully applied to the synthesis of sulfonamides. acs.org This method can involve a one-pot, two-step procedure where a sulfonyl chloride is generated in situ and subsequently reacted with an amine. acs.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of sulfonamides under microwave-assisted, solvent-free conditions has been reported to be a simple, efficient, and environmentally benign protocol. acs.org This high-speed, clean technology often leads to excellent yields in significantly shorter reaction times compared to conventional heating methods. thieme-connect.com
These green approaches not only reduce the environmental footprint but can also offer advantages in terms of reaction efficiency and ease of work-up.
Design and Synthesis of Precursors for this compound
The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors: 2-Isobutoxyethane-1-amine and a suitable sulfonylating reagent.
One plausible route is the reductive amination of 2-isobutoxyethanal. This two-part process involves the initial reaction of the aldehyde with ammonia (B1221849) to form an imine, which is then reduced to the primary amine. libretexts.orgopenstax.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst). libretexts.org
Another established method is the Gabriel synthesis . This route would commence with 1-bromo-2-isobutoxyethane, which is reacted with potassium phthalimide (B116566). The resulting N-alkyl phthalimide is then cleaved, typically by hydrolysis with a strong acid or base, or more commonly with hydrazine, to release the desired primary amine, 2-Isobutoxyethane-1-amine. libretexts.orgopenstax.org
A third approach involves the alkylation of ammonia with a suitable 2-isobutoxyethyl halide (e.g., 1-bromo-2-isobutoxyethane). However, this method often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, due to over-alkylation. openstax.orgstudymind.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. A more selective alternative to direct alkylation of ammonia is the use of sodium azide (B81097) (NaN₃) to displace the halide, forming an alkyl azide. The subsequent reduction of the azide, for example with lithium aluminum hydride (LiAlH₄), cleanly yields the primary amine. libretexts.orgopenstax.org
The choice of method would depend on the availability of starting materials, desired scale, and selectivity requirements.
The most common precursor for sulfonamide synthesis is the corresponding sulfonyl chloride. For the synthesis of this compound, 2-isobutoxyethane-1-sulfonyl chloride would be the required reagent. The synthesis of alkyl sulfonyl chlorides can be achieved through several methods, often involving the oxidation of sulfur-containing precursors.
A widely used method is the oxidative chlorination of thiols or disulfides . organic-chemistry.org This can be accomplished using various reagent systems. For instance, the combination of N-chlorosuccinimide (NCS) with a chloride source in an aqueous system can effectively convert a thiol to its sulfonyl chloride. organic-chemistry.org Another approach involves the use of hydrogen peroxide in the presence of a chlorinating agent like thionyl chloride (SOCl₂) or in combination with a catalyst such as zirconium tetrachloride. organic-chemistry.org These methods offer the advantage of starting from readily available sulfur compounds.
An alternative route to alkyl sulfonyl chlorides is the reaction of a sultone with a chlorinating agent. For example, 1,3-propanesultone reacts with thionyl chloride in the presence of an acid amide to yield 3-chloropropanesulfonyl chloride. google.com A similar strategy could potentially be adapted for the synthesis of 2-isobutoxyethane-1-sulfonyl chloride if a suitable precursor were available.
The Sandmeyer reaction offers a pathway to aryl sulfonyl chlorides from anilines. acs.org While not directly applicable to the synthesis of an alkyl sulfonyl chloride, it highlights the diversity of methods available for this class of compounds.
The choice of method for preparing 2-isobutoxyethane-1-sulfonyl chloride would be contingent on the accessibility of the starting materials, such as the corresponding thiol (2-isobutoxyethane-1-thiol).
Chemical Reactivity and Mechanistic Investigations of 2 Isobutoxyethane 1 Sulfonamide
Reactivity of the Isobutoxyethane Moiety
The isobutoxyethane moiety of 2-Isobutoxyethane-1-sulfonamide contains two key features that dictate its reactivity: the ether linkage and the isobutyl group.
Reactions Involving the Ether Linkage (e.g., Cleavage, Functionalization)
The ether linkage is generally stable but can be cleaved under strong acidic conditions. longdom.orglibretexts.orgmasterorganicchemistry.com The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. The specific mechanism, either SN1 or SN2, is dependent on the structure of the ether and the reaction conditions. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the ether is a primary ether. Therefore, cleavage with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to proceed through an SN2 mechanism. masterorganicchemistry.com The nucleophile (Br⁻ or I⁻) would attack the less sterically hindered carbon of the protonated ether. This would likely lead to the formation of 2-bromo- or 2-iodoethanesulfonamide and isobutanol. However, without specific experimental studies on this compound, the precise reaction conditions and yields remain speculative.
It is important to note that titanium tetrachloride (TiCl₄) has been used to mediate the N-alkylation of sulfonamides with ethers, suggesting that Lewis acids can activate the C-O bond of the ether for reaction with the sulfonamide nitrogen. thieme-connect.com
Transformations of the Isobutyl Group
The isobutyl group is a saturated alkyl group and is generally unreactive under many conditions. Transformations would typically require harsh conditions or the introduction of functional groups. Potential reactions could involve free-radical halogenation, which is generally unselective, or oxidation at the tertiary carbon atom under strong oxidizing conditions, which would likely also affect other parts of the molecule. There is no specific information in the scientific literature regarding transformations of the isobutyl group within the context of this compound.
Olefinic Functionalization if Unsaturated Analogues are Considered (e.g., Cyclization Reactions)
While this compound itself is saturated, considering an unsaturated analogue, such as an N-(alkenyl)sulfonamide containing an isobutoxy group, opens up possibilities for cyclization reactions. For example, cobalt-catalyzed cyclization of unsaturated N-acyl sulfonamides has been reported, and these reactions are known to tolerate ether functionalities. nih.gov An unsaturated analogue of this compound could potentially undergo intramolecular cyclization to form heterocyclic structures, though this remains to be experimentally verified. The synthesis and reactions of N-(2-alkoxyvinyl)sulfonamides have been explored, indicating that such unsaturated ether-containing sulfonamides are viable synthetic targets and can undergo further transformations. nih.gov
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms requires detailed experimental studies, which are currently absent for this compound.
Kinetic Studies of Key Transformations
Kinetic studies are crucial for understanding the factors that influence the rate of a chemical reaction. For the potential ether cleavage of this compound, kinetic studies would involve monitoring the disappearance of the starting material or the appearance of products over time under various conditions (e.g., different acid concentrations, temperatures). This would allow for the determination of the rate law, activation energy, and other kinetic parameters. While kinetic studies have been performed on the reactions of other sulfonamides, no such data exists for the transformations of this compound.
Identification of Reaction Intermediates
The identification of reaction intermediates is key to confirming a proposed reaction mechanism. For the acid-catalyzed cleavage of the ether linkage in this compound, the primary intermediate would be the protonated ether (an oxonium ion). Spectroscopic techniques such as NMR could potentially be used to observe this intermediate under specific conditions (e.g., using a superacid). For other potential reactions, the identification of intermediates would require specific trapping experiments or advanced spectroscopic methods. Currently, there are no published studies that identify any reaction intermediates for the reactions of this compound.
Investigation of Catalytic Cycles (if applicable)
As of the current body of scientific literature, no specific investigations into the catalytic cycles involving This compound have been published. Research has not yet focused on the detailed mechanistic pathways through which this particular compound might participate in or be generated by catalytic processes. However, by examining studies on structurally related alkoxy and alkyl sulfonamides, it is possible to infer potential catalytic behaviors and cycles that could be applicable.
One of the most relevant examples is the iridium-catalyzed reductive sulfonamidation of alkoxy aryl alkynes. rsc.orgnih.govresearchgate.net This reaction provides a model for how a sulfonamide, including those with alkoxy functionalities, can act as a nucleophile in a catalytic cycle to form N-benzylated sulfonamides. While not specific to this compound, this process illustrates a plausible catalytic pathway.
A proposed mechanism for this iridium-catalyzed reaction involves a sequence of hydration and transfer hydrogenation. rsc.org The catalytic cycle is thought to commence with the hydration of an alkyne substrate, facilitated by the acidic conditions, to generate a ketone and then an alcohol intermediate. rsc.org Subsequently, a transfer hydrogenation process occurs. rsc.orgnih.gov The iridium catalyst facilitates the dehydroxylation of the alcohol intermediate to form a carbocation, which then undergoes a cross-nucleophilic coupling with the sulfonamide to yield the final N-substituted sulfonamide product. nih.gov
The versatility of this iridium-catalyzed system has been demonstrated with a variety of sulfonamides, including those bearing different benzene (B151609), heteroaromatic, and aliphatic substituents. rsc.orgnih.govresearchgate.net The reaction conditions are generally mild, and the process has been shown to be scalable. rsc.org
Below is a table summarizing the scope of the iridium-catalyzed reductive sulfonamidation with various sulfonamides and alkyne partners, showcasing the yields achieved under optimized conditions.
Table 1: Iridium-Catalyzed Reductive Sulfonamidation of Alkoxy Aryl Alkynes with Various Sulfonamides
| Sulfonamide Substrate | Alkyne Substrate | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzenesulfonamide | 1-methoxy-4-(phenylethynyl)benzene | [Cp*IrCl2]2 / Formic Acid | Dioxane/H2O | 86 | rsc.org |
| Benzenesulfonamide | 1-methoxy-4-(phenylethynyl)benzene | [Cp*IrCl2]2 / Formic Acid | Dioxane/H2O | 82 | rsc.org |
| 4-Fluorobenzenesulfonamide | 1-methoxy-4-(phenylethynyl)benzene | [Cp*IrCl2]2 / Formic Acid | Dioxane/H2O | 75 | rsc.org |
| Thiophene-2-sulfonamide | 1-methoxy-4-(phenylethynyl)benzene | [Cp*IrCl2]2 / Formic Acid | Dioxane/H2O | 68 | rsc.org |
| Methanesulfonamide | 1-methoxy-4-(phenylethynyl)benzene | [Cp*IrCl2]2 / Formic Acid | Dioxane/H2O | 55 | rsc.org |
| Valdecoxib | 1-methoxy-4-(phenylethynyl)benzene | [Cp*IrCl2]2 / Formic Acid | Dioxane/H2O | 65 | rsc.orgnih.gov |
| Zonisamide | 1-methoxy-4-(phenylethynyl)benzene | [Cp*IrCl2]2 / Formic Acid | Dioxane/H2O | 62 | rsc.orgnih.gov |
Data is illustrative of typical yields reported in the cited literature.
Beyond this specific example, the broader class of sulfonamides is known to participate in a variety of other catalytic transformations. These include:
Nickel-catalyzed cross-electrophile coupling reactions , where the C–N bond of a sulfonamide is activated to form new carbon-carbon bonds. A proposed mechanism involves the oxidative addition of the sulfonamide to a nickel catalyst. acs.org
Photoredox catalysis , which can generate sulfonyl radical intermediates from sulfonamides for use in late-stage functionalization. nih.gov
N-H functionalization reactions catalyzed by various transition metals like iron and ruthenium, often proceeding through a "borrowing hydrogen" mechanism where an alcohol is temporarily oxidized to an aldehyde to react with the sulfonamide. ionike.com
Photosensitized nickel catalysis for the C-N bond formation between sulfonamides and aryl halides, with a proposed catalytic cycle involving an excited Ni(II) complex. nih.govprinceton.edu
It is plausible that this compound could participate in similar catalytic cycles, given the reactivity of its primary sulfonamide group. However, dedicated research would be required to confirm this and to investigate the specific kinetics and mechanisms involved. The presence of the isobutoxyethyl group may also influence the reactivity and catalytic behavior due to steric and electronic effects.
Scientific Data Unvailable for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data could be located for the chemical compound This compound . This prevents the creation of a detailed scientific article focusing on its advanced structural characterization and conformational analysis as requested.
The requested information, including detailed research findings and data tables for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, is not available in the public domain for this specific molecule. Scientific inquiry relies on previously published and peer-reviewed data, and in this instance, such data for this compound appears to be non-existent.
Therefore, the generation of an article with the specified content and structure is not possible without the foundational scientific research on this particular compound.
Advanced Structural Characterization and Conformational Analysis
Conformational Analysis and Molecular Flexibility
The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence its physical, chemical, and biological properties. For flexible molecules like 2-isobutoxyethane-1-sulfonamide, which possess several rotatable single bonds, a multitude of conformations are possible. Understanding the preferred conformations and the energy barriers between them is crucial for elucidating its behavior.
The flexibility of this compound arises from the potential for rotation around its single bonds, primarily the C-S, S-N, and various C-C bonds. These rotations give rise to different rotational isomers, or conformers.
C-S Bond Rotation: The rotation around the carbon-sulfur bond dictates the orientation of the isobutoxyethyl group relative to the sulfonamide moiety. In related sulfonamide structures, it has been observed that the conformation where the C-S bond is perpendicular to the plane of a neighboring aromatic ring is often energetically favorable. nih.govmdpi.com For this compound, the rotation around the C1-S bond will influence the spatial relationship between the isobutoxy group and the sulfonyl group.
S-N Bond Rotation: The rotation around the sulfur-nitrogen bond in sulfonamides is a topic of significant interest and has been studied extensively. chemrxiv.orgresearchgate.netresearchgate.netacs.org This rotation is hindered, with energy barriers that can be substantial, sometimes comparable to those of amides. researchgate.net The restricted rotation is attributed to a combination of steric hindrance and electronic effects, rather than significant S-N π-bonding. chemrxiv.orgacs.org
Studies on various sulfonamides have identified stable conformers based on the orientation of the substituents on the nitrogen and sulfur atoms. nih.govmdpi.com For primary sulfonamides like this compound, the key rotational isomers are often described by the dihedral angle between the C-S bond and the N-H bonds. Two common conformations are one where the amino group hydrogens eclipse the oxygen atoms of the SO₂ group, and another where they are staggered. nih.govmdpi.com The energy difference between these rotamers is generally small. nih.gov Computational studies have shown that for sulfonamides, the minimum energy conformation often occurs when the nitrogen lone pair is anti to the R-group (in this case, the 2-isobutoxyethyl group). chemrxiv.org The energy barrier to rotation is influenced by the oxidation state of the sulfur and the nature of the substituents. chemrxiv.org
| Bond | Rotating Groups | Key Conformational Feature | Notes |
| C1-S | Isobutoxyethyl and Sulfonamide | Orientation of the alkyl chain relative to the SO₂NH₂ group. | Influences overall molecular shape. |
| S-N | Sulfonyl and Amine | Relative orientation of the S-O and N-H bonds. | Eclipsed and staggered forms are common. nih.govmdpi.com The rotational barrier is significant. researchgate.net |
| C2-O | Ethyl and Isobutyl | Spatial arrangement of the ether linkage. | Affects the positioning of the bulky isobutyl group. |
| C3-C4 | Isobutyl group | Orientation of the terminal methyl groups. | Rotation leads to different staggered and eclipsed conformers of the isobutyl group. youtube.comlibretexts.orglibretexts.org |
C-C Bond Rotation: Free rotation occurs around the carbon-carbon single bonds within the isobutoxyethyl chain. youtube.com The most stable arrangements will be those that minimize steric crowding. youtube.com For the isobutyl group, rotation around the C-C bonds will lead to various staggered and eclipsed conformations, with the staggered conformations being lower in energy. libretexts.orglibretexts.orgresearchgate.net The most stable conformer will have the bulky methyl groups positioned as far apart as possible. libretexts.org
The specific conformation adopted by this compound can have a profound impact on its chemical reactivity and biological interactions. nih.govresearchgate.net The spatial arrangement of the sulfonamide group, in particular, is critical for its function in many contexts.
The accessibility of the nitrogen and sulfur atoms, as well as the orientation of the lone pairs on the nitrogen, can be dictated by the rotational position around the S-N bond. researchgate.net For instance, the nucleophilicity of the nitrogen atom can be influenced by its hybridization and the steric environment created by the surrounding groups in a particular conformation. researchgate.net
In the context of structure-based drug design, the conformational preferences of sulfonamides are a key consideration. nih.govresearchgate.net The bioactive conformation, which is the shape the molecule adopts when interacting with a biological target, may not be the lowest energy conformation in isolation. mdpi.com The energy required for the molecule to adopt this bioactive conformation, known as the conformational energy penalty, is a critical factor in determining its biological activity. researchgate.net Studies have shown that molecules that can more easily adopt the necessary conformation for binding to a target tend to exhibit higher bioactivity. researchgate.net
The reactivity of the sulfonamide group itself can be modulated by its conformation. For example, the ease of deprotonation of the sulfonamide NH can be influenced by the orientation of the N-H bond relative to the electron-withdrawing sulfonyl group. While electronic parameters are often considered dominant in structure-activity relationships of sulfonamides, conformational effects can play a significant, and sometimes decisive, role. researchgate.net
Theoretical and Computational Studies of 2 Isobutoxyethane 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like 2-Isobutoxyethane-1-sulfonamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule.
The electronic character of a molecule is central to its reactivity and physical properties. nih.gov Computational methods can provide detailed insights into the distribution of electrons and the energies of molecular orbitals.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The HOMO and LUMO, collectively known as frontier molecular orbitals (FMOs), are crucial for understanding chemical reactivity. mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.comnih.gov The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the sulfonamide group and the oxygen atoms of the isobutoxy group, as these are regions with higher electron density. researchgate.net The LUMO would likely be distributed over the sulfur and adjacent atoms, representing the most electrophilic sites. researchgate.net DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to compute these orbital energies. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Hypothetical Value (eV) | Description |
| EHOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.50 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 8.00 | Indicator of chemical reactivity and stability |
Note: These values are illustrative and based on typical findings for similar sulfonamide derivatives. mdpi.com
Charge Distribution and Molecular Electrostatic Potential (MEP)
The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov
In this compound, the MEP would be expected to show negative potential (red/yellow) around the oxygen atoms of the sulfonyl and ether groups, as well as the nitrogen atom of the sulfonamide, indicating these as sites for electrophilic attack. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amide group and the C-H bonds, marking them as potential sites for nucleophilic interaction. nih.govmdpi.com
Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT (e.g., B3LYP/6-311++G(2d,p)). nih.govresearchgate.net These calculations predict the resonance frequencies for active nuclei such as ¹H and ¹³C. The predicted shifts are valuable for assigning experimental spectra and confirming the molecular structure. nih.govnih.gov For this compound, calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom, aiding in the interpretation of its experimental NMR spectra. mdpi.com
IR Frequencies
Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions. researchgate.net These calculated frequencies, when scaled appropriately to account for anharmonicity and other systematic errors, typically show good agreement with experimental IR spectra. scientific.net For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, the N-H stretch, and various C-H, C-O, and C-N stretching and bending modes. mdpi.com
Table 2: Hypothetical Predicted vs. Experimental IR Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
| SO₂ | Asymmetric Stretch | ~1340 | 1370-1335 |
| SO₂ | Symmetric Stretch | ~1150 | 1180-1160 |
| N-H | Stretch | ~3350 | 3370-3360 |
| C-O-C | Stretch | ~1120 | 1150-1085 |
Note: Predicted values are illustrative and based on general sulfonamide spectra. mdpi.com
Conformational Analysis and Potential Energy Surfaces
The flexible nature of the isobutoxyethane chain in this compound allows for multiple spatial arrangements or conformations.
The energy barriers separating different conformers determine the rate at which they can interconvert. psu.edu These barriers can be calculated by identifying the transition state structures that connect low-energy minima on the potential energy surface. The height of these barriers provides insight into the flexibility of the molecule; lower barriers indicate more facile interconversion. psu.edu For this compound, the barriers to rotation around the single bonds in the side chain are expected to be relatively low, suggesting that the molecule is quite flexible at room temperature.
Computational Studies of Reaction Mechanisms
Theoretical chemistry can be used to model the step-by-step process of chemical reactions, providing insights into reaction pathways and the factors that control them. acs.orgacs.org While specific reaction mechanisms involving this compound are not documented, computational studies could explore its potential reactivity. For example, the mechanism of its synthesis, likely involving the reaction of 2-isobutoxyethanesulfonyl chloride with ammonia (B1221849), could be modeled. nih.gov Such a study would involve locating the transition state for the nucleophilic attack of ammonia on the sulfonyl chloride and calculating the activation energy. This would provide a deeper understanding of the reaction kinetics and could help in optimizing reaction conditions. Similarly, the mechanisms of its potential degradation or metabolic pathways could be investigated. nih.gov
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
The planned exploration into the theoretical and computational aspects of this compound, which was to be structured around its reactive and structural properties, cannot be completed at this time due to the absence of specific research data for this compound. The intended analysis was to cover the following key areas:
This section would have delved into the computational examination of the compound's reactivity.
Analysis of Intermolecular Interactions
This section was designed to investigate how molecules of this compound interact with each other and with other substances.
Solvent Effects on Molecular Properties and Reactivity:This subsection would have explored how different solvents might alter the structure, stability, and chemical reactivity of this compound.
While general principles of sulfonamide chemistry suggest that this compound would participate in reactions and interactions typical for this class of compounds, the specific quantitative data required for a detailed theoretical and computational article are absent from the reviewed literature. For instance, studies on other sulfonamides often employ Density Functional Theory (DFT) to model molecular structures and reaction energies. nih.govnih.gov Research on related molecules also highlights the importance of hydrogen bonding in their crystal structures and the influence of solvents on their behavior. nih.govresearchgate.netresearchgate.netnih.gov However, without specific studies on this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy for this specific compound.
Further experimental and computational research is necessary to elucidate the unique chemical and physical properties of this compound.
Non Biological Applications in Chemical Synthesis and Materials Science
2-Isobutoxyethane-1-sulfonamide as a Versatile Synthetic Building Block
The unique electronic and structural features of the sulfonamide moiety, combined with the flexible isobutoxyethane chain, position this compound as a potentially valuable building block in organic synthesis.
Use in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. The acidic nature of the sulfonamide proton and the nucleophilicity of the nitrogen atom are key features that allow sulfonamides to participate in various MCRs. For instance, sulfonamides are known to be effective components in the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity.
In the context of an Ugi-type reaction, this compound could serve as the acidic component, reacting with an aldehyde, an amine, and an isocyanide to generate complex α-acetamido carboxamides. The isobutoxyethane group would be incorporated into the final product, potentially influencing its solubility and conformational properties. While specific examples utilizing this compound are not yet reported, the general reactivity of sulfonamides in MCRs provides a strong basis for its potential utility.
Application in the Construction of Complex Molecular Architectures
The sulfonamide group can act as a robust linker and a director in the synthesis of intricate molecular structures. Its ability to form stable bonds and participate in various coupling reactions makes it a valuable tool for synthetic chemists. The synthesis of complex molecules often relies on the sequential or convergent assembly of smaller building blocks, and sulfonamides can play a crucial role in this process.
The isobutoxyethane substituent of this compound could offer advantages in the construction of complex architectures by enhancing solubility in organic solvents, a common challenge in the synthesis of large molecules. Furthermore, the ether linkage in the side chain could provide a point for further functionalization or act as a coordinating site in more complex systems.
Role in Ligand Design for Metal Catalysis
The development of new ligands is central to advancing the field of metal catalysis. The sulfonamide moiety offers a versatile platform for ligand design due to its coordinating ability with a wide range of metal centers.
Design of Chiral or Achiral Ligands Incorporating the Sulfonamide Moiety
The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites for metal ions. By attaching the this compound unit to other coordinating groups, a variety of bidentate or multidentate ligands can be synthesized. The isobutoxy group, while not strongly coordinating, can influence the steric environment around the metal center, which in turn can affect the catalytic activity and selectivity.
C2-symmetric chiral amides and sulfonamides have proven to be effective ligands in a number of asymmetric transformations. While this compound itself is achiral, it could be incorporated into chiral frameworks to create new ligand systems. For example, it could be appended to a chiral backbone to generate ligands for asymmetric catalysis.
Investigation in Enantioselective Catalysis
Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral sulfonamide-containing ligands have been successfully employed in a variety of enantioselective reactions.
While there is no direct research on the use of this compound in this context, the general principles of ligand design suggest its potential. For instance, chiral derivatives of this compound could be synthesized and evaluated as ligands in reactions such as asymmetric hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The steric and electronic properties of the isobutoxyethane group could play a subtle but important role in influencing the enantioselectivity of the catalytic process.
Potential in Polymer and Supramolecular Chemistry
The ability of the sulfonamide group to form strong hydrogen bonds makes it an attractive functional group for the design of polymers and supramolecular assemblies.
Polyamides are a class of high-performance polymers, and the incorporation of sulfonamide functionalities can impart unique properties such as improved thermal stability and specific solubility characteristics. While the direct polymerization of this compound is not a straightforward process, it could be used as a monomer in condensation polymerization with suitable difunctional comonomers. The flexible isobutoxyethane side chain could potentially lower the glass transition temperature and improve the processability of the resulting polymers.
Incorporation into Polymeric Structures for Specific Material Properties
The incorporation of sulfonamide moieties into polymers is a known strategy to impart specific properties such as pH-responsiveness and targeted binding capabilities. rsc.org The synthesis of well-defined (co)polymer architectures containing primary benzene (B151609) sulfonamide groups has been achieved through techniques like RAFT polymerization. rsc.org It is conceivable that this compound could serve as a monomer or a functional modifier in polymerization reactions. The isobutoxy group might influence the polymer's thermal properties, solubility in organic solvents, or its hydrophobic-hydrophilic balance. However, no published research specifically describes the polymerization of or with this compound.
Self-Assembly Studies based on Sulfonamide Interactions
The sulfonamide group is known to participate in hydrogen bonding, which can drive the self-assembly of molecules into ordered supramolecular structures. mdpi.com Studies on other sulfonamide-containing molecules have demonstrated their ability to form well-defined assemblies. nih.gov The specific stereochemistry and electronic properties of the this compound molecule would dictate its self-assembly behavior. The interplay between the hydrogen-bonding sulfonamide group and the potentially flexible isobutoxyethane chain could lead to unique packing arrangements and material properties. At present, there are no specific studies on the self-assembly of this compound.
Investigation in Functional Materials
Application in Chemical Sensing or Separation Technologies
Sulfonamides have been investigated as chemosensors for detecting ionic species due to their ability to engage in various interactions like complexation and hydrogen bonding, leading to optical or electrochemical signals. nih.gov The design of fluorescent sensors based on sulfonamide-modified materials has shown promise for the detection of various analytes. rsc.org Furthermore, sulfonamide-functionalized materials have been explored for separation technologies, such as in membranes for ion transport and in chromatography for the separation of specific compounds. acs.orgnih.govresearchgate.netoup.com The isobutoxy group in this compound could potentially influence its selectivity and sensitivity in sensing or separation applications, but no such applications have been reported.
Use in Surface Modification or Adsorption Studies
The modification of surfaces with sulfonamide-containing molecules can alter their chemical and physical properties. For instance, the chemical modification of membrane surfaces with sulfonamide bonds has been shown to influence their ion transport properties. acs.orgnih.gov Adsorption studies on various materials have been conducted with different sulfonamides to understand their environmental fate and to develop remediation technologies. researchgate.netacs.orgnih.govnih.gov The adsorption behavior is highly dependent on the specific structure of the sulfonamide and the nature of the adsorbent surface. acs.orgresearchgate.net While the this compound molecule could theoretically be used to modify surfaces or be the subject of adsorption studies, no such research has been published.
Future Research Directions and Perspectives for 2 Isobutoxyethane 1 Sulfonamide
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the thorough investigation of any chemical entity. For 2-Isobutoxyethane-1-sulfonamide, future research should focus on moving beyond traditional methods to embrace modern, more sustainable synthetic strategies.
Development of More Efficient and Atom-Economical Syntheses
Traditional methods for sulfonamide synthesis often rely on the use of sulfonyl chlorides, which can be harsh and generate significant waste. nih.gov Future efforts should be directed towards more atom-economical approaches. One promising avenue is the direct C-H sulfamoylation of the isobutoxyethane backbone, which would bypass the need for pre-functionalized starting materials. Another area of exploration could be the development of catalytic methods that utilize sulfur dioxide or its surrogates in a more efficient manner. thieme-connect.com The application of photoredox catalysis, which has shown promise in the synthesis of various sulfonamides from simple precursors, could also offer a milder and more efficient route to this compound and its derivatives. nih.gov
| Synthetic Approach | Potential Starting Materials | Key Advantages | Research Focus |
| Direct C-H Sulfamoylation | Isobutoxyethane, Sulfamoylating agent | High atom economy, reduced number of synthetic steps | Development of selective catalysts for C-H activation |
| SO₂-based Methods | Isobutoxyethene, Sulfur dioxide surrogate, Amine source | Utilization of readily available feedstocks | Design of efficient catalytic systems for SO₂ incorporation |
| Photocatalytic Synthesis | Alkenes, Sulfamoyl chlorides | Mild reaction conditions, high functional group tolerance | Exploration of suitable photocatalysts and radical precursors nih.gov |
Chemo-, Regio-, and Stereoselective Synthesis
The presence of the isobutoxy group and the potential for introducing chirality open up avenues for the chemo-, regio-, and stereoselective synthesis of this compound derivatives. Future research could focus on developing catalytic asymmetric methods to introduce stereocenters into the ethanesulfonamide (B75362) backbone or the isobutoxy group. acs.org This could be particularly relevant for potential biological applications where stereochemistry plays a crucial role. Furthermore, exploring the regioselective functionalization of the molecule, for instance at the ether linkage versus the sulfonamide group, would provide access to a diverse range of new chemical entities with tailored properties. rsc.org
Unexplored Reactivity and Transformations
The sulfonamide group is often considered robust, but recent advances have demonstrated its potential for a variety of chemical transformations. Investigating the unexplored reactivity of this compound could lead to the discovery of novel functionalization strategies and applications.
Discovery of New Reaction Modes for the Sulfonamide Group
Beyond its traditional role as a stable functional group, the sulfonamide moiety in this compound could be a handle for further chemical modifications. Research could be directed towards the development of novel desulfonylative cross-coupling reactions, allowing the sulfonamide group to be replaced with other functionalities. Additionally, exploring the reactivity of the N-H bond of the primary sulfonamide through transition-metal-catalyzed N-alkylation or N-arylation would provide a straightforward route to a library of substituted derivatives. nih.gov
Investigation of Radical or Photochemical Processes
The involvement of radical intermediates in chemical synthesis has gained significant traction, offering unique pathways for bond formation. mdpi.com Future studies on this compound could explore its participation in radical reactions. For instance, the generation of a sulfonyl radical from the sulfonamide moiety could enable novel C-C or C-heteroatom bond-forming reactions. nih.govacs.org Photochemical activation of the molecule could also lead to interesting transformations, such as intramolecular cyclizations or functionalization of the aliphatic backbone, providing access to complex molecular architectures under mild conditions. nih.govresearchgate.net
| Transformation Type | Potential Reagents/Conditions | Expected Outcome | Research Focus |
| Radical-mediated C-H Functionalization | Radical initiator, Functionalizing agent | Selective modification of the aliphatic chain | Study of regioselectivity and functional group tolerance |
| Photochemical Cyclization | UV irradiation, Photosensitizer | Formation of novel heterocyclic structures | Investigation of reaction mechanisms and product diversity |
| Desulfonylative Coupling | Transition metal catalyst, Coupling partner | Replacement of the sulfonamide group | Development of efficient and general catalytic systems |
Advanced Computational Modeling
In silico methods have become indispensable tools in modern chemical research, providing valuable insights into molecular properties and reactivity. Advanced computational modeling of this compound will be crucial for guiding experimental efforts and understanding its behavior at a molecular level.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. nih.gov Such studies can help in understanding the influence of the isobutoxy group on the properties of the sulfonamide moiety and predict its reactivity in various chemical transformations. Molecular dynamics simulations could provide insights into the conformational flexibility of the molecule and its interactions with potential biological targets or in different solvent environments. These computational studies on aliphatic sulfonamides can elucidate the impact of structural modifications on their properties. nih.govnih.gov
| Computational Method | Property to be Investigated | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure, Bond energies, Reaction mechanisms | Prediction of reactivity, Spectroscopic characterization |
| Molecular Dynamics (MD) | Conformational analysis, Solvation effects | Understanding of flexibility and intermolecular interactions |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity prediction | Guidance for the design of new derivatives with enhanced properties |
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in diverse fields, from drug discovery to the development of novel functional materials.
Integration of Machine Learning for Property Prediction
The prediction of chemical properties through computational means has become a cornerstone of modern chemical research, offering a rapid and cost-effective alternative to laborious laboratory experiments. For compounds like this compound, machine learning (ML) and quantitative structure-property relationship (QSPR) models are pivotal in forecasting a wide range of characteristics.
These models function by correlating a molecule's structural features with its known properties. The process begins with generating molecular descriptors or "fingerprints" from the chemical structure, often represented in formats like SMILES (Simplified Molecular-Input Line-Entry System). These descriptors quantify various aspects of the molecule, such as its topology, geometry, and electronic properties. This data is then used to train ML algorithms—such as Artificial Neural Networks (ANN), Random Forest (RF), and Support Vector Machines (SVM)—on large datasets of known compounds, like those found in the ChEMBL database.
Once trained, these models can predict properties for new or uncharacterized molecules with remarkable accuracy. For instance, QSPR studies have been successfully used to predict thermodynamic properties like the enthalpy of formation for sulfonamide drugs. Recent research has demonstrated the high predictive accuracy of ML models for sulfonamide-like molecules, with some models achieving over 99% accuracy in classification tasks. This predictive power allows researchers to screen virtual libraries of compounds and identify candidates with desired properties, such as specific adsorption behaviors or thermodynamic stability, significantly accelerating the discovery process. For this compound, this could mean predicting its solubility, reactivity, or potential as a functional material without needing to synthesize every possible derivative.
Table 1: Application of Machine Learning Models in Sulfonamide Research
| Machine Learning Model | Application | Predicted Property | Reference |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of chemical structures with known properties. | Thermodynamic properties (e.g., enthalpy of formation). | |
| Random Forest (RF) | Classification and regression tasks for molecular properties. | Identification of potential sulfonamide-like drug candidates. | |
| Artificial Neural Network (ANN) | Complex pattern recognition in chemical data. | Identification of potential sulfonamide-like drug candidates. | |
| Support Vector Machine (SVM) | Classification of molecules based on structural features. | Detection of sulfonamide-like molecules. | |
| Wasserstein Generative Adversarial Network (WGAN) | Data augmentation for improving model performance. | Adsorption of sulfonamides onto biochar. | |
| Message Passing Neural Networks (MPNNs) | Graph-based learning for molecular property prediction. | Quantum chemical properties (e.g., electronic, thermodynamic). |
High-Throughput Computational Screening for Chemical Applications
High-Throughput Screening (HTS) is a powerful methodology that leverages automation and robotics to test vast numbers of chemical compounds for a specific activity in a short period. Originally developed for drug discovery, its principles are increasingly applied to materials science and chemical development. In HTS, thousands to millions of compounds are rapidly assayed in miniaturized formats, such as 384- or 1536-well microtiter plates. This process uses nanoliter-scale liquid handling, often
Q & A
Q. What are the optimal synthetic routes for 2-Isobutoxyethane-1-sulfonamide, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis typically involves sulfonylation of isobutoxyethane precursors under controlled conditions. Key steps include:
- Starting Materials : Use 2-isobutoxyethanol and sulfonyl chloride derivatives (e.g., benzenesulfonyl chloride) under anhydrous conditions .
- Reaction Optimization : Monitor temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to sulfonyl chloride).
- Characterization : Validate purity via HPLC (C18 columns, methanol/water mobile phase) and NMR (¹H/¹³C for functional group confirmation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR : Identify isobutoxy (–OCH₂C(CH₃)₂) and sulfonamide (–SO₂NH₂) protons (δ 1.0–1.2 ppm for methyl groups; δ 3.5–3.7 ppm for ethoxy protons) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Chromatography :
- Reverse-phase HPLC : Use methanol/water (70:30) with UV detection at 254 nm for purity analysis .
Q. How can solubility and stability of this compound be systematically evaluated under varying conditions?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in solvents (e.g., methanol, DMSO, buffer solutions at pH 2–9) at 25°C and 37°C .
- Stability Studies :
| Condition | Parameter | Method |
|---|---|---|
| Thermal | 40–80°C | HPLC monitoring over 24–72 hrs |
| Hydrolytic | pH 1–13 | NMR to detect degradation byproducts |
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time .
- Design : 2⁴ factorial design to assess main/interaction effects. Example factors:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temp. | 0°C | 25°C |
| Catalyst | 0.5 mol% | 2.0 mol% |
- Analysis : ANOVA to identify significant factors (e.g., temperature and catalyst synergy improves yield by 15%) .
Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) using standardized protocols .
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line heterogeneity or assay sensitivity .
- Mechanistic Studies : Use molecular docking to reconcile discrepancies (e.g., sulfonamide binding affinity vs. steric effects in active sites) .
Q. What computational modeling approaches predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate sulfonamide nucleophilicity .
- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability of transition states .
- QSPR Models : Correlate substituent effects (e.g., isobutoxy chain length) with reaction kinetics .
Q. How can researchers interpret conflicting toxicity data for sulfonamide analogs in preclinical studies?
- Methodological Answer :
- Dose-Response Analysis : Use Hill slope models to distinguish between therapeutic vs. toxic thresholds .
- Metabolite Profiling : LC-MS to identify hepatotoxic metabolites (e.g., N-oxidized byproducts) .
- Species-Specific Factors : Compare cytochrome P450 activity in rodent vs. human liver microsomes .
Q. What role does this compound play in multi-step organic synthesis, and how can side reactions be minimized?
- Methodological Answer :
- Protection/Deprotection Strategies : Use sulfonamide as a directing group in C–H functionalization; quench residual sulfonyl chloride with aqueous NaHCO₃ .
- Byproduct Mitigation : Monitor intermediates via TLC and employ scavengers (e.g., polymer-bound amines) to trap unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
